![molecular formula C15H15BrN2O3 B5907275 isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5907275.png)
isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate
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Overview
Description
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate, also known as IBOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IBOPA is a pyridazine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate is not well understood. However, it has been proposed that isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been reported to inhibit the activity of various bacterial and fungal enzymes, including chitinase and β-glucosidase.
Biochemical and physiological effects:
isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. Additionally, isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been shown to possess potent antifungal and antibacterial activities. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been studied for its potential application as a ligand for metal ions and as a precursor for the synthesis of various pyridazine derivatives.
Advantages and Limitations for Lab Experiments
The advantages of using isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in lab experiments include its potent pharmacological activities and its ease of synthesis. However, the limitations of using isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate, including the exploration of its potential application in the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate and to identify its potential targets. Finally, the development of new synthetic methods for the preparation of isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate and its derivatives is an area of active research.
Synthesis Methods
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate can be synthesized using various methods, including the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with isopropyl chloroacetate. Another method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting product with isopropyl chloroformate. Both methods have been reported to yield isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate in good yields.
Scientific Research Applications
Isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been reported to exhibit significant anti-inflammatory and analgesic activities in animal models. Additionally, isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has been shown to possess potent antifungal and antibacterial activities. isopropyl [3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]acetate has also been studied for its potential application as a ligand for metal ions and as a precursor for the synthesis of various pyridazine derivatives.
properties
IUPAC Name |
propan-2-yl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c1-10(2)21-15(20)9-18-14(19)8-7-13(17-18)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZHJHFXHOACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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